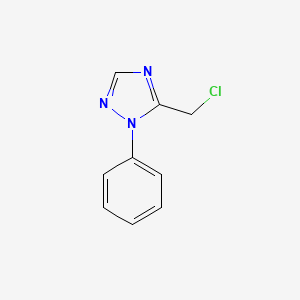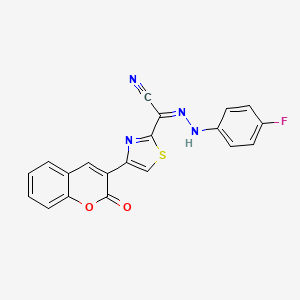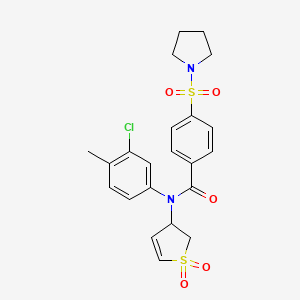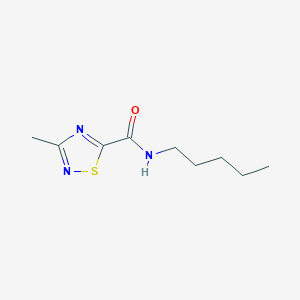
4-(tert-Butyl)benzyl-N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamát
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-tert-butyl-N'-acyl-5-methyl-1,2,3-thiadiazole-4-carbohydrazides involves the design and creation of novel compounds with the 1,2,3-thiadiazole substructure, which is recognized for its potential in pesticide development. The compounds were characterized using various techniques such as melting points, 1H NMR, IR, ESI-MS, and elemental analysis. One of the compounds, referred to as compound 7o, showed significant anti-TMV activity, surpassing that of known pesticides like Ninamycin and tiadinial .
Molecular Structure Analysis
The molecular structure of tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate reveals a strong interaction between the sulfonyl group and the thiadiazole ring, with the sulfonyl moiety displaying a distorted arrangement around the sulfur atom. This indicates the potential for strong reactivity and interaction with other molecules .
Chemical Reactions Analysis
The compound 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine was synthesized through the reduction of a precursor molecule using NaBH4. The crystal structure was determined by single-crystal X-ray diffraction, which showed that the compound crystallizes in the monoclinic system. The analysis also revealed the presence of intermolecular hydrogen bonds and π...π contacts, which contribute to the stability of the three-dimensional network structure .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are characterized by their molecular structures and the interactions within them. For instance, the presence of tert-butyl groups in the compounds plays a crucial role in the formation of organogels, as demonstrated by TCBT, which could gel certain solvents under ultrasound stimulus. This property is attributed to the self-assembly of the molecules into a lamellar structure in the gel state. Additionally, the xerogel-based films of TCBT emitted strong blue light and could be used as fluorescent sensory materials for detecting acid vapors, showcasing the compound's potential as a chemosensor .
Wissenschaftliche Forschungsanwendungen
Palladium-katalysierte Reaktionen
Die benzylische Position in SMR000179067 kann palladium-katalysierten Reaktionen unterzogen werden. Forscher können diese Eigenschaft für verschiedene synthetische Umwandlungen nutzen:
- N-Boc-geschützte Aniline: SMR000179067 kann als Vorläufer für N-Boc-geschützte Aniline dienen, die wichtige Zwischenprodukte in der organischen Synthese sind .
Reaktivität der benzylischen Position
Das Verständnis der Reaktivität der benzylischen Position ist entscheidend. SMR000179067 kann sowohl an SN1- als auch an SN2-Reaktionen teilnehmen:
Wirkmechanismus
Mode of Action
It’s known that many similar compounds interact with their targets through processes such as free radical reactions, nucleophilic substitution, and oxidation .
Biochemical Pathways
Compounds of similar structure have been known to influence various biochemical pathways, leading to different downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Some compounds with similar structures have shown potent growth inhibition properties in certain cell lines .
Action Environment
It’s known that factors such as temperature, ph, and presence of other compounds can affect the action of similar compounds .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-tert-butylphenyl)methyl N-(4-methylthiadiazol-5-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-10-13(21-18-17-10)16-14(19)20-9-11-5-7-12(8-6-11)15(2,3)4/h5-8H,9H2,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKDSEPYQIEOFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)NC(=O)OCC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Cyclopropylpyrimidin-4-yl)-6,6-dimethyl-2-azaspiro[3.3]heptane](/img/structure/B2520459.png)
![6-hydroxy-5-nitro-2-[(E)-2-(2-propoxynaphthalen-1-yl)ethenyl]pyrimidin-4(3H)-one](/img/structure/B2520460.png)


![N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2520464.png)

![(E)-4-(Dimethylamino)-N-[[5-(1,1,2,2,2-pentafluoroethyl)-1,2-oxazol-3-yl]methyl]but-2-enamide](/img/structure/B2520466.png)
![2-(2-fluorophenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2520468.png)
![Ethyl 5-(3-chloro-4-fluorophenylsulfonamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2520469.png)
![N-(3-(N,N-dimethylsulfamoyl)phenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2520472.png)



